molecular formula C12H15NO B13581575 4-[(2,4-Dimethylphenyl)methyl]azetidin-2-one

4-[(2,4-Dimethylphenyl)methyl]azetidin-2-one

Cat. No.: B13581575
M. Wt: 189.25 g/mol
InChI Key: NILGOEDLUQUJBV-UHFFFAOYSA-N
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Description

4-[(2,4-Dimethylphenyl)methyl]azetidin-2-one is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of a 2,4-dimethylphenyl group attached to the azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dimethylphenyl)methyl]azetidin-2-one typically involves the reaction of 2,4-dimethylbenzyl chloride with azetidin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dimethylphenyl)methyl]azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the azetidinone ring to azetidine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,4-dimethylphenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of suitable catalysts or under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of azetidine or other reduced derivatives.

    Substitution: Formation of substituted azetidinones with different functional groups.

Scientific Research Applications

4-[(2,4-Dimethylphenyl)methyl]azetidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2,4-Dimethylphenyl)methyl]azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Azetidin-2-one: The parent compound without the 2,4-dimethylphenyl group.

    3-Chloro-4-phenylazetidin-2-one: A similar compound with a chloro and phenyl group.

    Thiazolidin-4-one: Another four-membered lactam with a sulfur atom.

Uniqueness

4-[(2,4-Dimethylphenyl)methyl]azetidin-2-one is unique due to the presence of the 2,4-dimethylphenyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

4-[(2,4-dimethylphenyl)methyl]azetidin-2-one

InChI

InChI=1S/C12H15NO/c1-8-3-4-10(9(2)5-8)6-11-7-12(14)13-11/h3-5,11H,6-7H2,1-2H3,(H,13,14)

InChI Key

NILGOEDLUQUJBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC2CC(=O)N2)C

Origin of Product

United States

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